1-(2-methylphenyl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide
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Overview
Description
1-(2-methylphenyl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenyl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
1-(2-methylphenyl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The pyrrolidine ring is a versatile scaffold for designing biologically active compounds.
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different biological activities.
Indole Derivatives: Compounds with a similar aromatic structure and diverse biological applications.
Uniqueness
1-(2-methylphenyl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H27N3O4S |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
1-(2-methylphenyl)-5-oxo-N-[4-(2-phenylethylsulfamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H27N3O4S/c1-19-7-5-6-10-24(19)29-18-21(17-25(29)30)26(31)28-22-11-13-23(14-12-22)34(32,33)27-16-15-20-8-3-2-4-9-20/h2-14,21,27H,15-18H2,1H3,(H,28,31) |
InChI Key |
DMNJRWAYLZUKBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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